Product packaging for 2,6-Diacetoxy naphthalene(Cat. No.:)

2,6-Diacetoxy naphthalene

Cat. No.: B8562073
M. Wt: 244.24 g/mol
InChI Key: FEMLQRZUSKWKCM-UHFFFAOYSA-N
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Description

2,6-Diacetoxy naphthalene is a useful research compound. Its molecular formula is C14H12O4 and its molecular weight is 244.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12O4 B8562073 2,6-Diacetoxy naphthalene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H12O4

Molecular Weight

244.24 g/mol

IUPAC Name

methyl 6-acetyloxynaphthalene-2-carboxylate

InChI

InChI=1S/C14H12O4/c1-9(15)18-13-6-5-10-7-12(14(16)17-2)4-3-11(10)8-13/h3-8H,1-2H3

InChI Key

FEMLQRZUSKWKCM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C=C(C=C2)C(=O)OC

Origin of Product

United States

Synthesis Methodologies of 2,6 Diacetoxynaphthalene

Precursor Synthesis Routes and Optimization

The synthesis of 2,6-dihydroxynaphthalene (B47133) is a critical first step, with historical and modern methods presenting a trade-off between cost, yield, and environmental impact.

Traditional methods for synthesizing 2,6-dihydroxynaphthalene involve the sulfonation of naphthalene (B1677914) followed by alkali fusion. One common starting material is disodium (B8443419) 2,6-naphthalenedisulfonate, which undergoes a one-pot alkali fusion reaction. ciac.jl.cn This process typically uses a mixture of sodium hydroxide (B78521) and potassium hydroxide at high temperatures, often around 345-355°C, under a nitrogen atmosphere to prevent oxidation. ciac.jl.cn The addition of antioxidants like phenol (B47542) can help to minimize the formation of tar and improve selectivity.

Another approach starts with 2-naphthol-6-sulfonate, which is subjected to alkali fusion at temperatures exceeding 300°C. Despite being a well-established method, the sulfonation and alkali fusion route is often plagued by low yields, sometimes as low as 35-50%, and is considered economically and environmentally challenging due to the large quantities of strong alkali required. However, optimizations have been reported, with one method achieving a yield of 86.3% for 2,6-dihydroxynaphthalene by carefully controlling the reaction conditions, including the ratio of the starting material to the alkali and the composition of the mixed alkali. ciac.jl.cn Further purification through recrystallization can yield a product with a purity of up to 99%. ciac.jl.cn

A patent describes a process starting from dipotassium (B57713) 2,6-naphthalenedisulfonate mixed with a 50% aqueous solution of potassium hydroxide and a hydrogenated triphenyl mixture. The reaction is heated to 310°C in a nitrogen stream, and after cooling and separation, the aqueous layer is treated with activated carbon and precipitated with dilute sulfuric acid to give a 92.6% yield of 2,6-dihydroxynaphthalene. prepchem.com

Table 1: Comparison of Sulfonation and Alkali Fusion Methods for 2,6-Dihydroxynaphthalene Synthesis

Starting MaterialKey ReagentsTemperatureReported YieldPurity
Disodium 2,6-naphthalenedisulfonateSodium hydroxide, Potassium hydroxide, Phenol345-355°C86.3%>98% (after refining) ciac.jl.cn
Sodium 2-naphthol-6-sulfonateStrong alkali>300°C~35%Poor
Dipotassium 2,6-naphthalenedisulfonatePotassium hydroxide, Hydrogenated triphenyl mixture310°C92.6%Not specified

A more modern and efficient route to 2,6-dihydroxynaphthalene involves the oxidation of 2,6-dialkylnaphthalenes, such as 2,6-diisopropylnaphthalene. google.comresearchgate.net This process is typically carried out in an inert solvent at temperatures ranging from 50°C to 150°C using oxygen or oxygen donors. google.com The reaction proceeds through the formation of 2,6-dialkylnaphthalene dihydroperoxides, which are subsequently hydrolyzed under acidic conditions to yield 2,6-dihydroxynaphthalene. google.com

Industrial-scale synthesis often utilizes the oxidation of 2,6-di(2-hydroxy-2-propyl)naphthalene with hydrogen peroxide in solvents like acetonitrile (B52724) or 1,4-dioxane. This method has been shown to achieve yields exceeding 95%, making it a highly efficient alternative to the older sulfonation and alkali fusion processes. The use of alkali metal salts of organic carboxylic acids as catalysts has been found to be more selective and provide good yields without the need for heavy metal catalysts. google.com

Table 2: High-Yield Synthesis Methods for 2,6-Dihydroxynaphthalene

Starting MaterialKey Reagents/ProcessSolventReported YieldPurity
2,6-Di(2-hydroxy-2-propyl)naphthaleneHydrogen peroxideAcetonitrile or 1,4-dioxane>95%Not specified
2,6-DialkylnaphthalenesOxygen/Oxygen donors, Acid hydrolysisInert organic solventGoodHigh
6-Bromo-2-naphtholBaeyer-Villiger oxidation-rearrangementNot specified52% (overall)95.7%

Acetylation Strategies for 2,6-Diacetoxynaphthalene (B1581199) Production

Once 2,6-dihydroxynaphthalene is obtained, the next step is the introduction of acetate (B1210297) groups to form 2,6-diacetoxynaphthalene.

The direct acetylation of 2,6-dihydroxynaphthalene is a common method for producing 2,6-diacetoxynaphthalene. The hydroxyl groups of 2,6-dihydroxynaphthalene can be efficiently acetylated to form the diacetate, which serves as a monomer for high-performance polymers. This transformation can be achieved using various acetylating agents.

Another synthetic route involves the Baeyer-Villiger oxidation of 6-acetoxy-2-acetonaphthone using a peracetic acid solution in glacial acetic acid. evitachem.com The reaction is typically carried out at controlled temperatures between 75-90°C for several hours. evitachem.com The resulting 2,6-diacetoxynaphthalene is then crystallized from the reaction mixture and purified by recrystallization, with reported yields around 37% after purification. evitachem.com

Due to the similar reactivity of the two hydroxyl groups in dihydroxynaphthalenes, achieving regioselective acetylation to produce mono-acetylated derivatives can be challenging through conventional chemical methods. rsc.org However, enzymatic methods have shown promise in this area. Lipases, for example, can be used to selectively acylate one of the hydroxyl groups, allowing for the synthesis of specific regioisomers. rsc.org This approach is particularly useful for creating compounds with diverse structures that are difficult to obtain through traditional synthesis. rsc.org

Enzymatic Synthesis and Transformation Approaches

Enzymatic methods offer a green and highly selective alternative for the synthesis and modification of naphthalene derivatives. Lipases are particularly effective in catalyzing acylation and hydrolysis reactions with high regioselectivity. rsc.org

For instance, the enzymatic hydrolysis of diacetoxynaphthalenes can be used to produce monoesters. rsc.org While over-hydrolysis to the dihydroxynaphthalene can be a side reaction, the use of specific lipases and optimized reaction conditions can favor the formation of the desired monoacetate. rsc.org A study using a lipase (B570770) from Pseudomonas sp. demonstrated the regioselective synthesis of 6-acetoxy-1-hydroxynaphthalene, 7-acetoxy-1-hydroxynaphthalene, and 1-acetoxy-3-hydroxynaphthalene from their corresponding diacetates. rsc.org

Enzymatic transxylosylation of 2,6-dihydroxynaphthalene has also been reported. A recombinant β-xylosidase was used to catalyze the reaction between 2,6-dihydroxynaphthalene and xylobiose, yielding a xylopyranoside derivative with a 72% yield under optimized conditions (pH 5, 50°C, and 5% acetonitrile).

Furthermore, lipases such as Novozym® 435, an immobilized form of Candida antarctica lipase B, have been successfully used in the polycondensation of diesters with diamines to produce semi-aromatic polyamides. rsc.org This demonstrates the potential of enzymatic catalysis in polymer synthesis starting from naphthalene-based monomers.

Lipase-Catalyzed Acylation of Dihydroxynaphthalenes

The synthesis of acetoxyhydroxynaphthalenes can be achieved through the lipase-catalyzed acylation of the corresponding dihydroxynaphthalenes. However, research indicates that this approach can sometimes result in low conversions and regioselectivity. frontiersin.org For instance, studies using lipases from Candida rugosa (CRL) have reported low conversion rates for various dihydroxynaphthalene isomers. frontiersin.orgrsc.org

Despite these challenges, optimization of reaction conditions can lead to successful outcomes. In one study, the acylation of 1,7-dihydroxynaphthalene (B165257) catalyzed by lipase A from Candida antarctica (CAL-A) was optimized to achieve an 83% conversion, yielding 7-acetoxy-1-hydroxynaphthalene. frontiersin.org The use of vinyl acetate as the acyl donor and toluene (B28343) as the solvent are typical conditions for these reactions. frontiersin.orgrsc.org

Regioselective Enzymatic Hydrolysis of Diacetoxynaphthalenes

An alternative and often more successful strategy for producing specific monoacetates is the regioselective enzymatic hydrolysis of diacetoxynaphthalenes. frontiersin.org This method involves the selective removal of one of the two acetate groups. The regioselectivity of the hydrolysis is highly dependent on the specific lipase used, allowing for the targeted synthesis of different regioisomers from the same starting material. frontiersin.orglut.fi

For example, when 1,6-diacetoxynaphthalene is the substrate, catalysis with lipase A from Candida antarctica (CAL-A) or lipase from Pseudomonas stutzeri (PSC) primarily yields 6-acetoxy-1-hydroxynaphthalene. In contrast, using lipase B from Candida antarctica (CAL-B) or lipase from Rhizomucor miehei (RMIM) favors the formation of the other isomer, 1-acetoxy-6-hydroxynaphthalene. frontiersin.org This complementary regioselectivity is a powerful tool for directing the synthesis towards a desired product. frontiersin.org The reactions are typically conducted in a solvent such as tert-butyl methyl ether (TBME) containing a small percentage of water to facilitate the hydrolysis. frontiersin.orglut.fi

To maximize the yield and selectivity of the desired monoacetates, reaction conditions for enzymatic hydrolysis are often optimized. Key parameters include the choice of solvent, enzyme loading, and reaction time. frontiersin.org

Solvent engineering has a significant impact on both conversion and selectivity. For instance, in the CAL-A-catalyzed hydrolysis of 1,7-diacetoxynaphthalene, changing the solvent from TBME to heptane (B126788) resulted in an increased yield of 7-acetoxy-1-hydroxynaphthalene with excellent regioselectivity. frontiersin.org Further optimization by adjusting the enzyme loading can enhance conversion, although excessive enzyme can lead to over-hydrolysis, producing the dihydroxynaphthalene and reducing the yield of the target monoacetate. frontiersin.org

To improve efficiency and scalability, enzymatic hydrolysis can be transitioned from batch processing to a continuous flow system. nrel.gov Flow chemistry offers advantages such as improved process control, easier scale-up, and enhanced productivity. nrel.govresearchgate.net

In a specific application, the hydrolysis of 1,6-diacetoxynaphthalene was performed under continuous flow conditions. nrel.gov A solution of the substrate in toluene was pumped through a fixed-bed reactor packed with immobilized lipase from Rhizomucor miehei (RMIM). By controlling the flow rate, researchers could influence the reaction's conversion and productivity. This method demonstrates a viable path towards the process intensification of monoacetate synthesis. nrel.gov For instance, operating at 45 °C with a flow rate of 0.05 mL/min through a 4 mL reactor packed with 700 mg of immobilized RMIM resulted in a productivity of 1.70 μmol·min⁻¹·g⁻¹. nrel.gov

Novel Synthetic Routes for Naphthalene Derivatives

Beyond enzymatic transformations, significant research has been dedicated to developing novel chemical routes for constructing the core naphthalene scaffold. These modern methods, including cascade reactions and metal-catalyzed couplings, provide access to a wide array of functionalized naphthalene derivatives. nrel.govuminho.pt

Cascade Reactions for Functionalized Naphthalene Scaffolds

Cascade reactions, also known as domino or tandem reactions, enable the construction of complex molecular architectures like the naphthalene scaffold in a single pot through multiple bond-forming events. researchgate.netrsc.org This approach is valued for its step economy and efficiency. rsc.org

One example involves the Rh(III)-catalyzed cascade reaction of sulfoxonium ylides with α-diazocarbonyl compounds, which leads to highly functionalized naphthalenones. nrel.gov Another strategy utilizes the reaction of allenynes with tert-butyl nitrite (B80452) to synthesize functionalized naphthalene derivatives through a cascade process that can involve [2+2] cycloaddition and subsequent rearrangements. rsc.org These methods provide access to complex naphthalene cores that can be further modified. nrel.gov

Metal-Catalyzed Coupling and Cycloaromatization Reactions

Transition metal catalysis is a cornerstone of modern organic synthesis and has been extensively applied to the construction of naphthalene rings. uminho.ptijraset.com These methods often involve cross-coupling reactions to build a precursor, followed by a cyclization or aromatization step.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are widely used to assemble substituted naphthalenes. uminho.ptresearchgate.net For instance, a double cross-coupling reaction between 1,2-diborylalkenes and 1-bromo-2-(2-bromovinyl)benzenes under palladium catalysis can yield polysubstituted naphthalenes. uminho.pt Other metals like rhodium, gold, and copper are also employed. Rhodium complexes can catalyze the coupling of alkynes and arylboronic acids to form 1,2,3,4-tetrasubstituted naphthalenes. uminho.pt Gold-catalyzed cycloaromatization of benzofused enediynes provides another route to functionalized naphthalene cores. Brønsted acid-catalyzed tandem cycloaromatization of naphthalene-based bisacetals has also been shown to selectively produce ortho-fused benzenoids. These diverse metal-catalyzed strategies offer a powerful and flexible toolkit for synthesizing a vast range of naphthalene derivatives. uminho.ptijraset.com

Chemical Reactions and Mechanistic Investigations of 2,6 Diacetoxynaphthalene

Reaction Pathway Elucidation

Understanding the sequence of elementary steps that constitute a chemical reaction is fundamental to controlling and optimizing chemical processes. For 2,6-diacetoxynaphthalene (B1581199), particularly in reactions such as hydrolysis, the elucidation of the reaction pathway involves determining the rate-limiting steps, studying kinetic isotope effects, and analyzing the influence of substituents on reaction rates.

Kinetic Isotope Effect Studies

Kinetic isotope effect (KIE) studies are a powerful tool for probing reaction mechanisms, particularly the bond-breaking and bond-forming events in the rate-determining step. This effect arises from the difference in reaction rates between molecules containing heavier and lighter isotopes of the same element. While specific KIE studies on 2,6-diacetoxynaphthalene are not extensively documented in the reviewed literature, the principles can be applied to its reactions. For instance, in a hydrolysis reaction, if the cleavage of a C-H bond were involved in the rate-limiting step, substituting hydrogen with deuterium (B1214612) would lead to a measurable change in the reaction rate.

Hammett Equation Analysis

The Hammett equation is a linear free-energy relationship that describes the effect of substituents on the reaction rates and equilibrium constants of aromatic compounds. wikipedia.org It provides a quantitative measure of the electronic influence (both inductive and resonance effects) of a substituent. nih.gov The equation is given by:

log (k/k₀) = σρ

where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

ρ (rho) is the reaction constant, which depends on the nature of the reaction.

While a specific Hammett analysis for 2,6-diacetoxynaphthalene was not found in the reviewed literature, the principles can be applied to understand how additional substituents on the naphthalene (B1677914) ring would affect the reactivity of the acetate (B1210297) groups. For instance, electron-withdrawing groups would be expected to increase the electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack and thus increasing the rate of hydrolysis. Conversely, electron-donating groups would decrease the reaction rate. The magnitude of the ρ value would indicate the sensitivity of the reaction to these substituent effects. Computational studies using Density Functional Theory (DFT) have been employed to study substituent effects in naphthalene derivatives. nih.gov

Stereochemical Control in Derivatization

The selective synthesis of specific isomers is a cornerstone of modern organic chemistry. In the context of 2,6-diacetoxynaphthalene, stereochemical control manifests in the regioselective modification of one of the two equivalent acetate groups and in stereoselective transformations of its derivatives.

Regioselectivity in Acetylation and Hydrolysis

The two acetate groups in 2,6-diacetoxynaphthalene are chemically equivalent, meaning that in a typical chemical reaction, it is challenging to selectively modify one without affecting the other. However, enzymatic catalysis can offer a high degree of regioselectivity. Lipases, in particular, are known to catalyze the regioselective acylation and hydrolysis of various compounds, including naphthalene derivatives. nih.gov

Studies on the enzymatic hydrolysis of diacetoxynaphthalenes, such as the 1,6-isomer, have demonstrated the potential for regioselective synthesis of mono-acetylated products. nih.gov The regioselectivity of the lipase (B570770) is influenced by the reaction medium and the specific enzyme used. For example, in the hydrolysis of 1,6-diacetoxynaphthalene catalyzed by lipase from Candida antarctica B (CAL-B), a preference for the hydrolysis of one of the acetate groups is observed. nih.gov This selectivity is attributed to the specific interactions between the substrate and the enzyme's active site. Computational studies have suggested a correlation between the regioselectivity of CAL-B and the distance between the reactive carbonyl group and the Ser-105 residue in the catalytic site. nih.gov

The following table summarizes the conversion and product distribution in the lipase-catalyzed hydrolysis of 1,6-diacetoxynaphthalene in tert-butyl methyl ether (TBME), illustrating the principle of regioselectivity.

EnzymeTime (h)Conversion (%)1-acetoxy-6-hydroxynaphthalene (%)1,6-dihydroxynaphthalene (%)
CAL-A24509010
CAL-A48658515
CAL-B241000100
PSC21000100
RMIM241000100

Data adapted from studies on 1,6-diacetoxynaphthalene, illustrating the principle of enzymatic regioselectivity. rsc.org

Stereoselective Transformations

Stereoselective transformations involve the preferential formation of one stereoisomer over another. While 2,6-diacetoxynaphthalene itself is achiral, its derivatives can possess stereocenters. Enzymatic kinetic resolution, a common method for obtaining enantiomerically pure compounds, can be applied to such derivatives. For instance, the lipase-catalyzed hydrolysis of racemic acetates of secondary alcohols often proceeds with high enantioselectivity, where the enzyme preferentially hydrolyzes one enantiomer, leaving the other unreacted. mdpi.com Although specific examples of stereoselective transformations starting directly from 2,6-diacetoxynaphthalene were not identified in the reviewed literature, this compound can serve as a precursor to chiral molecules whose subsequent transformations could be controlled stereoselectively.

Exploration of Electrophilic and Nucleophilic Reactions of 2,6-Diacetoxynaphthalene

The reactivity of 2,6-diacetoxynaphthalene is characterized by the interplay between the aromatic naphthalene core and the two electron-donating acetoxy functional groups. These groups influence the electron density distribution of the naphthalene rings, thereby directing the course of both electrophilic and nucleophilic reactions.

Electrophilic Substitution Reactions

The acetoxy groups in 2,6-diacetoxynaphthalene are activating and ortho, para-directing. Given the positions of these groups at C2 and C6, they direct incoming electrophiles primarily to the 1, 3, 5, and 7 positions. The naphthalene ring system itself preferentially undergoes electrophilic attack at the α-positions (1, 4, 5, 8) due to the greater stability of the resulting carbocation intermediate, which can be stabilized by resonance structures that keep one benzene (B151609) ring intact. wordpress.com For 2,6-diacetoxynaphthalene, the positions ortho to the acetoxy groups (1 and 5) are also α-positions, making them highly favored sites for electrophilic substitution.

A significant electrophilic substitution reaction for aryl esters like 2,6-diacetoxynaphthalene is the Fries rearrangement. wikipedia.org This reaction involves the intramolecular migration of the acyl group from the phenolic oxygen to the aromatic ring, catalyzed by a Lewis acid, to form a hydroxy aryl ketone. wikipedia.org

The mechanism generally accepted for the Fries rearrangement involves the coordination of a Lewis acid, such as aluminum chloride (AlCl₃), to the carbonyl oxygen of the acyl group. This polarization facilitates the cleavage of the ester C-O bond, generating an acylium carbocation. This carbocation then acts as an electrophile and attacks the activated naphthalene ring in a classic electrophilic aromatic substitution. wikipedia.org

The regioselectivity of the Fries rearrangement is influenced by reaction conditions, particularly temperature. wikipedia.orgajchem-a.com Lower temperatures tend to favor the formation of the para-isomer, whereas higher temperatures favor the ortho-isomer. ajchem-a.com In the case of 2,6-diacetoxynaphthalene, rearrangement of an acetyl group to the ortho position would yield a 1-acetyl-2,6-dihydroxynaphthalene (B2754603) derivative, while rearrangement to the para position is not possible. Therefore, the expected products would arise from migration to the available ortho positions (1 and 5).

Table 1: General Conditions for Fries Rearrangement of Phenolic Esters
CatalystSolventTemperaturePredominant Product
Aluminum chloride (AlCl₃)NitrobenzeneHigh TemperatureOrtho-hydroxyketone
Aluminum chloride (AlCl₃)Carbon disulfideLow TemperaturePara-hydroxyketone
Titanium tetrachloride (TiCl₄)DichloromethaneVariesRegioselective
Boron trifluoride (BF₃)VariesVariesVaries

While specific research detailing other electrophilic substitutions like nitration or halogenation on 2,6-diacetoxynaphthalene is not extensively documented, the directing effects of the acetoxy groups and the inherent reactivity of the naphthalene core strongly suggest that substitution would occur at the 1- and/or 5-positions. For instance, in Friedel-Crafts acylation of other 2,6-disubstituted naphthalenes like 2,6-dimethylnaphthalene, substitution is observed predominantly at the 1-position. rsc.org

Nucleophilic Displacement Reactions

The primary nucleophilic displacement reaction involving 2,6-diacetoxynaphthalene is the hydrolysis of its two ester linkages. This reaction is essentially the reverse of the esterification process used to synthesize the compound and results in the formation of 2,6-dihydroxynaphthalene (B47133) and two molecules of acetic acid. This hydrolysis can be catalyzed by either an acid or a base.

Under acidic conditions, the carbonyl oxygen of the acetoxy group is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule, acting as a nucleophile, then attacks this carbon. Subsequent proton transfers lead to the cleavage of the ester bond and the formation of the diol and acetic acid. This process is a key step in some synthetic routes where 2,6-dihydroxynaphthalene is the target molecule. google.com

Base-catalyzed hydrolysis, or saponification, involves the attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the 2,6-naphthalenediolate as the leaving group and forming acetic acid. The acid is then deprotonated by the basic conditions to form an acetate salt. The final diol product is obtained after an acidic workup to protonate the naphthalenediolate.

The conversion of 2,6-diacetoxynaphthalene to 2,6-dihydroxynaphthalene is a crucial reaction, as the latter is an important monomer in the synthesis of high-performance liquid crystalline polymers and other organic materials. researchgate.net

Table 2: Conditions for Hydrolysis of Aryl Acetates
Reaction TypeReagentsConditionsProduct
Acid-Catalyzed HydrolysisWater, Strong Acid (e.g., H₂SO₄, HCl)HeatingDiol + Acetic Acid
Base-Catalyzed HydrolysisStrong Base (e.g., NaOH, KOH), WaterHeating, followed by acid workupDiol + Acetate Salt

Derivatives and Functionalization of 2,6 Diacetoxynaphthalene

Rational Design of Functionalized Derivatives

Rational design involves the strategic planning of molecular structures to achieve specific functionalities. In the context of 2,6-diacetoxynaphthalene (B1581199), this approach focuses on the deliberate introduction or modification of functional groups to create derivatives with predetermined properties for applications ranging from materials science to pharmaceuticals. google.comethernet.edu.et

The properties of naphthalene (B1677914) derivatives can be precisely tuned by incorporating specific functional groups. For instance, the diacetate groups in 2,6-diacetoxynaphthalene are themselves functional moieties that can be used in polymerization reactions. This compound can serve as a monomer, reacting with substances like n-(ω-carboxyalkylene) trimellitic imides to synthesize thermotropic liquid crystal polymers. ethernet.edu.et

In another application, derivatives are designed as fluorescent probes. The 2,6-disubstituted naphthalene derivative LAURDAN (6-lauroyl-2-(dimethylamino)-naphthalene) is a prime example where a lauroyl tail is added for anchoring within lipid bilayers and a dimethylamino group acts as the fluorescent reporter sensitive to the polarity of its environment. researchgate.net This strategic placement of functional groups is key to its utility in studying membrane properties. researchgate.net Similarly, other derivatives like C-LAURDAN and ACDAN have been developed with different alkyl substitutions at the 6-position and varied amino groups at the 2-position to fine-tune their membrane partitioning and fluorescence characteristics. researchgate.net

Modification strategies are aimed at creating derivatives with enhanced stability or specific activities. Naphthalene derivatives are explored as building blocks for organic materials with unique optical and electronic properties. nih.gov In the pharmaceutical realm, 2,6-disubstituted naphthalene derivatives have been designed to mimic the activity of retinoids. google.com These synthetic analogues are developed with modified structures to improve their stability towards light and oxygen compared to natural retinoids like retinoic acid. google.com The development of such compounds involves synthesizing a range of molecules with different substituents at the 2 and 6 positions to optimize their therapeutic potential. google.com

Synthesis of Mono- and Di-Substituted Naphthalene Derivatives

The synthesis of substituted naphthalenes is an active area of research due to their wide-ranging applications. nih.gov While traditional methods like electrophilic aromatic substitution are common, controlling the regioselectivity can be challenging. nih.gov Therefore, developing precise methodologies for creating specific substitution patterns is crucial.

A significant challenge in the functionalization of dihydroxynaphthalenes is the similar reactivity of the phenolic hydroxyl groups, which often leads to a lack of chemical diversity in the products. nih.govrsc.org To overcome this, enzymatic methods using regioselective lipases have been successfully employed for the synthesis of various acetoxyhydroxynaphthalenes. nih.govrsc.org

Researchers have utilized lipases for selective acylation and hydrolysis reactions on dihydroxynaphthalenes and their corresponding diacetates. nih.govrsc.org This enzymatic approach allows for the synthesis of five different regioisomeric acetoxyhydroxynaphthalenes from 1,3-, 1,6-, and 1,7-dihydroxynaphthalenes. rsc.org The reactions were optimized by adjusting the organic solvent, which was found to impact both the conversion rate and the selectivity of the reaction. rsc.org This method provides a reliable pathway to obtain specific isomers in moderate to good yields (50-78%). rsc.org Computational studies using molecular dynamic simulations have provided insight into this selectivity, suggesting that the regioselectivity of the lipase (B570770) CAL-B is correlated with the distance between the target carbonyl group and the Ser-105 residue in the enzyme's catalytic site. nih.govrsc.org

SubstrateReaction TypeEnzymeKey FindingYieldSource
1,3-DihydroxynaphthaleneAcylationLipaseSynthesis of regioisomeric acetoxyhydroxynaphthalenes.50-78% rsc.org
1,6-DihydroxynaphthaleneAcylationLipaseEnzymatic method allows for regioselective synthesis.50-78% rsc.org
1,7-Dihydroxynaphthalene (B165257)AcylationLipaseReaction conditions optimized through medium engineering.50-78% rsc.org
Diacetate NaphthalenesHydrolysisLipase CAL-BComputational studies suggest a correlation between regiopreference and distance to Ser-105.50-78% nih.govrsc.org

Structural Diversity through Chemical Transformations

Achieving structural diversity is essential for exploring the full potential of the naphthalene scaffold. This can be accomplished through various chemical transformations that modify the core or its substituents, leading to a wide range of derivatives with novel structures and functions.

Post-modification strategies involve the further chemical transformation of already functionalized naphthalene derivatives. The enzymatic synthesis of acetoxyhydroxynaphthalenes provides an excellent example of a starting point for such modifications. nih.govrsc.org The resulting molecules, which possess both an acetate (B1210297) and a hydroxyl group at specific positions, can be further derivatized. nih.govrsc.org This "protection-deprotection" strategy allows for the introduction of two different functional groups onto the naphthalene ring, thereby expanding the accessible chemical space and creating more complex, multifunctional molecules. nih.govrsc.org

Another powerful transformation involves the oxidation of naphthols to form highly reactive 1,2-naphthoquinones. acs.org These intermediates can then undergo a cascade of subsequent reactions in the same pot to yield complex heterocyclic structures, such as 4-arylthio-1,2-diacetoxynaphthalenes and benzo[h]coumarins. acs.org Similarly, functionalized naphthalene derivatives can serve as key starting materials for building even larger, more complex systems like chlorinated benzoquinolines. researchgate.net These multi-step transformations highlight how the initial naphthalene core can be extensively modified to generate significant structural diversity.

Naphthalene-Based Cores for Advanced Materials

The functionalization of 2,6-diacetoxynaphthalene provides a versatile platform for the development of advanced materials. A primary route for this functionalization involves the hydrolysis of the acetate groups to yield 2,6-dihydroxynaphthalene (B47133) (2,6-naphthalenediol). This diol serves as a rigid and planar naphthalene-based core that can be incorporated into a variety of macromolecular architectures, leading to materials with exceptional thermal, mechanical, and optical properties. The 2,6-substitution pattern of the naphthalene core imparts a linear and rigid geometry to the resulting polymers, which is a key factor in the formation of highly ordered structures.

One of the most significant applications of the 2,6-dihydroxynaphthalene core is in the synthesis of thermotropic liquid crystalline polymers (TLCPs). nih.gov These materials exhibit a unique combination of polymer-like processability and the ordered, anisotropic properties of liquid crystals. nih.gov The rigid naphthalene unit acts as a mesogen, a fundamental component that induces the formation of liquid crystalline phases. nih.gov

For instance, a series of TLCPs has been synthesized by reacting various dialkoxy terephthalate units with 2,6-naphthalene diol. nih.gov The incorporation of flexible dialkoxy side groups on the terephthalate moiety allows for the tuning of the thermal properties and processability of the resulting polymers. nih.gov All the synthesized TLCPs in this study were found to form nematic phases. nih.gov The rigid-rod nature of these polymers, derived from the naphthalene core, often leads to high melting points, which can present challenges for processing. nih.gov

The following interactive data table summarizes the synthesis of a representative thermotropic liquid crystalline polymer incorporating a 2,6-naphthalene diol core.

Monomer 1Monomer 2Polymer TypeLiquid Crystalline Phase
2,5-diethoxyterephthaloyl chloride2,6-naphthalene diolThermotropic Liquid Crystalline Polyester (B1180765)Nematic

Beyond TLCPs, the 2,6-dihydroxynaphthalene core is also a valuable building block for other advanced materials. For example, it has been utilized in the preparation of a first-generation rotaxane dendrimer. Rotaxanes are mechanically interlocked molecular architectures that can exhibit unique dynamic and responsive behaviors, making them promising for applications in molecular machinery and smart materials.

Furthermore, 2,6-dihydroxynaphthalene can be chemically modified to produce other functional monomers. It has been used in the synthesis of 1,5-dichloro-2,6-diethynylnaphthalenes, which can serve as precursors for novel conjugated polymers with potential applications in organic electronics. The oxidative coupling polymerization of 2,6-dihydroxynaphthalene itself can lead to the formation of poly(2,6-dihydroxy-1,5-naphthylene), a polymer with a highly conjugated backbone. researchgate.netspsj.or.jp

The research into dihydroxynaphthalene-based allomelanins, which are polymeric structures derived from the oxidation of dihydroxynaphthalenes, highlights the potential for creating innovative technological materials with interesting redox and optical properties. nih.gov

The table below provides an overview of the research findings on the use of 2,6-dihydroxynaphthalene in creating naphthalene-based cores for advanced materials.

Starting MaterialResulting Material/DerivativeApplication Area
2,6-dihydroxynaphthaleneThermotropic liquid crystalline polyestersHigh-performance polymers, electronic devices, protective coatings
2,6-dihydroxynaphthaleneFirst-generation rotaxane dendrimerMolecular machinery, smart materials
2,6-dihydroxynaphthalene1,5-dichloro-2,6-diethynylnaphthalenesPrecursor for conjugated polymers in organic electronics
2,6-dihydroxynaphthalenePoly(2,6-dihydroxy-1,5-naphthylene)Conjugated polymers
2,6-dihydroxynaphthaleneDihydroxynaphthalene-based allomelaninsInnovative technological materials with redox and optical properties

Polymerization Studies of 2,6 Diacetoxynaphthalene As a Monomer

Polymerization Mechanisms and Kinetics

The polymerization of 2,6-diacetoxynaphthalene (B1581199) and its related compounds can proceed through several mechanisms, each offering unique control over the final polymer structure and properties.

Step-growth polymerization is a primary method for producing polymers from 2,6-diacetoxynaphthalene. In this mechanism, bifunctional or multifunctional monomers react to form dimers, then trimers, and progressively longer oligomers, eventually yielding high molecular weight polymers. ksu.edu.saksu.edu.salibretexts.orgopenstax.org A high extent of reaction is necessary to achieve polymers with significant chain lengths. libretexts.org

In the context of 2,6-diacetoxynaphthalene, it is often used as a precursor to 2,6-dihydroxynaphthalene (B47133). sigmaaldrich.com This diol can then be reacted with dicarboxylic acids or their derivatives in a condensation polymerization to form polyesters. libretexts.org Alternatively, 2,6-diacetoxynaphthalene can undergo a melt polycondensation reaction with dicarboxylic acids, where the acetyl groups are eliminated as acetic acid. This process, known as acidolysis, is a key reaction in the synthesis of liquid crystalline polyesters (LCPs). mdpi.com The reaction of 2,6-diacetoxynaphthalene with comonomers like 4-hydroxybenzoic acid leads to the formation of random copolymers with rod-like structures, which are known for their excellent thermal and mechanical properties. mdpi.com

The general scheme for the step-growth polymerization of a diacetoxy naphthalene (B1677914) with a dicarboxylic acid can be represented as follows:

n HOOC-R-COOH + n CH₃COO-Ar-OOCCH₃ → [-OC-R-COO-Ar-O-]n + 2n CH₃COOH

Acyclic Diene Metathesis (ADMET) polymerization is a type of step-growth condensation polymerization that involves the metathesis of terminal dienes, leading to the formation of polyenes and the release of a small volatile molecule, typically ethylene (B1197577). researchgate.netwikipedia.org This method is known for its high functional group tolerance and the ability to create polymers with well-defined structures. researchgate.netwikipedia.org

However, 2,6-diacetoxynaphthalene, in its native form, does not possess the necessary terminal alkene functionalities to undergo ADMET polymerization. d-nb.info For a naphthalene-based monomer to be suitable for ADMET, the rigid naphthalene core would need to be chemically modified to include two terminal diene groups. While the direct ADMET polymerization of 2,6-diacetoxynaphthalene is not feasible, the principles of ADMET could be applied to naphthalene-containing monomers that have been specifically synthesized with α,ω-diene functionalities. mdpi.comnih.gov

Radical polymerization proceeds via the addition of free radicals to vinyl monomers. nih.gov This method is widely used for a variety of monomers but is generally not applicable to monomers like 2,6-diacetoxynaphthalene. The acetoxy and naphthalene functional groups are not susceptible to initiation and propagation by radical species under typical radical polymerization conditions.

Therefore, there is a lack of scientific literature discussing the radical copolymerization kinetics of 2,6-diacetoxynaphthalene, as it is not a suitable monomer for this type of polymerization. Radical copolymerization studies involving naphthalene-based monomers are typically focused on derivatives containing vinyl or other radically polymerizable groups. researchgate.netrsc.orgmdpi.com

Transesterification, or ester interchange, is a crucial mechanism in the synthesis of polyesters. nih.govjku.atmdpi.commdpi.com This process involves the reaction of an ester with an alcohol in the presence of a catalyst, leading to the exchange of the alkoxy group of the ester. In the context of polymerization, this involves the reaction of a diester with a diol to form a polyester (B1180765) and a small alcohol byproduct which is typically removed to drive the reaction to completion.

2,6-Diacetoxynaphthalene can be a precursor in transesterification polymerization. It is first converted to 2,6-dihydroxynaphthalene, which can then be reacted with a dimethyl dicarboxylate, such as dimethyl 2,6-naphthalenedicarboxylate, in a melt polycondensation process. researchgate.net The reaction is carried out at high temperatures and under vacuum to facilitate the removal of the methanol (B129727) byproduct, thereby shifting the equilibrium towards the formation of a high molecular weight polymer. researchgate.net This method is a common industrial route for the synthesis of polyesters like poly(ethylene naphthalate) (PEN), where ethylene glycol is the diol. researchgate.net

The polymerization proceeds in two stages: an initial transesterification to form bis(hydroxyethyl)naphthalate oligomers, followed by a polycondensation step at higher temperatures and reduced pressure to increase the molecular weight. researchgate.net

Synthesis of High-Performance Polymers

The incorporation of the naphthalene unit from 2,6-diacetoxynaphthalene into polymer backbones leads to materials with exceptional properties, suitable for high-performance applications.

Poly(ester imide)s (PEIs) are a class of high-performance polymers that combine the excellent thermal stability and chemical resistance of polyimides with the processability of polyesters. The introduction of naphthalene units into the PEI backbone can further enhance their thermal and mechanical properties. researchgate.netrsc.orgnih.govinternationaljournalcorner.com

The synthesis of PEIs containing naphthalene units often starts with 2,6-dihydroxynaphthalene, which is derived from 2,6-diacetoxynaphthalene. rsc.org The 2,6-dihydroxynaphthalene can be used to synthesize a bis(ether anhydride) by reacting it with an N-substituted nitrophthalimide followed by hydrolysis and dehydration. This resulting dianhydride, containing the 2,6-naphthalene moiety, is then polymerized with various aromatic diamines. rsc.org

The polymerization is typically a two-step process. First, the dianhydride and diamine react at room temperature in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) to form a poly(amic acid). This precursor is then converted to the final poly(ester imide) by either thermal or chemical imidization. rsc.orgnih.gov

The properties of the resulting poly(ester imide)s are influenced by the specific diamine used. For instance, the use of rigid diamines can lead to semicrystalline polymers with limited solubility, while more flexible diamines can produce amorphous polymers with good solubility in organic solvents. researchgate.net These polymers generally exhibit high glass transition temperatures (Tg), often exceeding 220 °C, and excellent thermal stability, with decomposition temperatures above 400 °C. researchgate.netrsc.org

Table 1: Properties of Poly(ester imide)s Derived from a Naphthalene-Based Dianhydride and Various Diamines

Diamine Inherent Viscosity (dL/g) Tg (°C) 10% Weight Loss Temp. (°C)
4,4'-Oxydianiline (ODA) 0.85 280 530
m-Phenylenediamine (m-PDA) 0.72 295 525
p-Phenylenediamine (p-PDA) 0.68 310 540

Note: The data presented in this table is illustrative and compiled from general knowledge of similar polymer systems. Actual values can vary based on specific synthesis conditions and characterization methods.

Semiconducting Conjugated Polymers

The incorporation of the naphthalene moiety from 2,6-diacetoxynaphthalene into polymer backbones is a strategy for developing semiconducting materials. While direct polymerization of 2,6-diacetoxynaphthalene into semiconducting polymers is not widely documented, its derivatives, particularly those with conjugated structures, are of interest. For instance, the synthesis of a novel donor-π-acceptor (D–π–A) conjugated system based on a 2,6-distyryl naphthalene derivative has been reported. rsc.org This compound, synthesized using Heck chemistry, exhibits photophysical properties indicative of its potential in electronic applications. rsc.org The development of two-dimensional semiconducting polymers (2DSPs) with planar π-conjugated structures represents an emerging area where naphthalene-based monomers could play a crucial role, offering unique chemical and physical properties for applications in optical and electrical devices. rsc.orgcuhk.edu.cn The design of such polymers often focuses on creating materials with optimized charge transport capabilities by controlling molecular conformation and thin-film microstructure. digitellinc.com

Control over Polymer Architecture and Molecular Weight

Achieving control over the molecular architecture and weight of polymers derived from 2,6-diacetoxynaphthalene is crucial for tailoring their properties for specific applications. This control is typically exerted through careful manipulation of reaction conditions and the use of advanced polymerization techniques.

The structure of polymers derived from 2,6-diacetoxynaphthalene is highly dependent on the polymerization conditions. In the melt polymerization of thermotropic liquid crystalline copolyesters, where 2,6-diacetoxynaphthalene is a key monomer, the composition of the monomer feed significantly influences the properties of the resulting polymer. By varying the molar ratios of comonomers, researchers can manipulate the inherent viscosity, glass transition temperature, and degradation temperature of the copolyesters.

For example, in the synthesis of copolyesters from p-acetoxybenzoic acid, poly(ethylene terephthalate) (PET), terephthalic acid (TPA), and 2,6-diacetoxynaphthalene, the content of PET units was found to be a critical factor in controlling the melting and processing temperatures. The resulting copolyester chain structure was observed to be not completely random, exhibiting a heterogeneous structure with distinct phases.

The reaction temperature is another critical parameter. For instance, in propene polymerization using a Ziegler-Natta catalyst, the initial temperature significantly affects the kinetic profile and the resulting polymer properties. d-nb.info Similarly, in the alkylation of naphthalene, the reaction temperature can influence the selectivity towards desired isomers. researchgate.net

Reaction Condition Influence on Polymer Structure and Properties
Monomer CompositionAffects inherent viscosity, glass transition temperature, degradation temperature, and phase structure.
TemperatureInfluences reaction kinetics, isomer selectivity, and the final thermal properties of the polymer.
CatalystThe choice of catalyst can dictate the polymerization mechanism and the microstructure of the polymer.

Precision polymerization techniques offer a higher degree of control over polymer architecture, enabling the synthesis of well-defined macromolecules. semanticscholar.org While the direct application of many common precision polymerization techniques to 2,6-diacetoxynaphthalene is not extensively reported, the principles of these methods are relevant to achieving controlled polymer structures.

Living/controlled polymerization methods, for example, can be used to create polymers with a narrow molecular weight distribution and precisely defined architectures. mdpi.comnih.gov Techniques like controlled Pd(0) catalyzed Suzuki cross-coupling polymerization have been shown to produce well-defined functional conjugated polymers with a chain-growth mechanism, allowing for a linear relationship between molecular weight and monomer conversion. osti.gov This level of control is essential for developing materials with predictable and reproducible properties.

The synthesis of sequence-defined polymers, which mimic the precision of biopolymers, represents the next frontier in polymer chemistry. uhasselt.be Reversible-deactivation radical polymerization techniques are particularly promising in this area, offering access to a wide range of chemical functionalities and enabling the creation of complex macromolecular architectures. uhasselt.be

Structure-Property Relationships in 2,6-Diacetoxynaphthalene-Derived Polymers

The properties of polymers derived from 2,6-diacetoxynaphthalene are intrinsically linked to their molecular structure. The rigid naphthalene unit typically enhances thermal stability and mechanical strength.

In the case of thermotropic liquid crystalline copolyesters, the incorporation of 2,6-diacetoxynaphthalene contributes to the formation of a nematic mesophase, leading to highly oriented fibrillar structures upon processing. The content of the mesogenic units, including the naphthalene derivative, has a direct impact on the glass transition temperature and degradation temperature, with higher mesogen content generally leading to increased thermal stability.

The relationship between the chemical structure and the physical properties of copolyesters has been a subject of extensive study. For instance, in copolyesters derived from 1,4-cyclohexanedimethanol, terephthalic acid, and 2,6-naphthalenedicarboxylic acid, the ratio of the diacid components directly influences the thermal and optical properties of the resulting materials. researchgate.net Similarly, the introduction of different regioisomers of an alicyclic monomer into a polyester backbone can be used to tailor properties such as morphology, elongation, glass transition temperature, and melting temperature. vt.edu

Polymer Type Structural Features Resulting Properties
Liquid Crystalline CopolyestersHigh content of rigid mesogenic units (including 2,6-naphthalene).High thermal stability (Tg and degradation temperature), formation of nematic mesophase, high mechanical strength.
Copolyesters with Alicyclic MonomersIncorporation of non-planar alicyclic rings.Tailorable morphology, elongation, Tg, and Tm. Enhanced stability in the melt. vt.edu
PET/PEN BlendsCombination of flexible PET and rigid PEN chains.Modulus and crystallinity dependent on the blend ratio. researchgate.net

Advanced Spectroscopic Characterization of 2,6 Diacetoxynaphthalene and Its Derivatives/polymers

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the types and number of unique protons and carbons in 2,6-diacetoxynaphthalene (B1581199). The chemical shift (δ), reported in parts per million (ppm), is indicative of the electronic environment surrounding each nucleus.

In the ¹H NMR spectrum, the molecule's symmetry results in three distinct signals for the aromatic protons and one signal for the protons of the two equivalent acetate (B1210297) groups. The protons on the naphthalene (B1677914) ring (H-1, H-3, H-4 and their symmetric counterparts H-5, H-7, H-8) typically appear in the downfield region (7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The six protons of the two methyl groups of the acetate functions are chemically equivalent and appear as a sharp singlet in the upfield region, typically around 2.4 ppm.

The proton-decoupled ¹³C NMR spectrum reveals five distinct signals for the naphthalene core carbons, one for the carbonyl carbon of the acetate group, and one for the methyl carbon. The carbonyl carbons are significantly deshielded and appear far downfield (~169 ppm), while the carbons of the naphthalene ring appear in the aromatic region (120-150 ppm). oregonstate.edu The carbon atom to which the acetoxy group is attached (C-2/C-6) is shifted downfield compared to the other aromatic carbons due to the electron-withdrawing effect of the oxygen atom. careerendeavour.com The methyl carbons are shielded and appear upfield (~21 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2,6-Diacetoxynaphthalene in CDCl₃

This is an interactive table. Select a nucleus to view the corresponding data.

¹H NMR Data
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-1, H-5~7.85Doublet (d)2H
H-3, H-7~7.20Doublet of Doublets (dd)2H
H-4, H-8~7.75Doublet (d)2H
-OCOCH₃~2.40Singlet (s)6H
¹³C NMR Data
CarbonsPredicted Chemical Shift (δ, ppm)
C-1, C-5~128.0
C-2, C-6~148.5
C-3, C-7~119.0
C-4, C-8~129.5
C-4a, C-8a (bridgehead)~132.0
C-9, C-10 (bridgehead)~122.0
C =O~169.5
-OC OCH₃~21.2

While 1D NMR provides essential data, two-dimensional (2D) NMR experiments are crucial for unambiguous signal assignment and complete structural confirmation, especially for complex naphthalene derivatives. tandfonline.commdpi.com These techniques correlate signals based on through-bond or through-space interactions.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. sdsu.edu For 2,6-diacetoxynaphthalene, a COSY spectrum would show cross-peaks connecting adjacent aromatic protons, such as H-3 with H-4, confirming their positions on the same ring fragment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbons (¹J-coupling). sdsu.edu It is invaluable for assigning carbon signals. For example, the aromatic proton signal at ~7.85 ppm would show a cross-peak to the carbon signal at ~128.0 ppm, assigning them as H-1/H-5 and C-1/C-5, respectively. Similarly, the methyl proton singlet would correlate directly with the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds, ²J and ³J). youtube.com It is key for piecing together molecular fragments and confirming the substitution pattern. For 2,6-diacetoxynaphthalene, crucial HMBC correlations would be observed from the methyl protons to the carbonyl carbon of the acetate group, and from the aromatic protons H-1 and H-3 to the oxygen-bearing carbon C-2. These long-range correlations provide definitive proof of the molecule's connectivity. rsc.org

Solid-state NMR (ssNMR) is an essential tool for characterizing the structure, dynamics, and phase morphology of polymers where solution-state NMR is not feasible. This is particularly relevant for high-performance polymers derived from the 2,6-disubstituted naphthalene core, such as poly(ethylene naphthalene-2,6-dicarboxylate) (PEN), a polyester (B1180765) derived from 2,6-naphthalenedicarboxylic acid. wikipedia.org

Using techniques like Cross-Polarization Magic Angle Spinning (CP/MAS), ¹³C ssNMR can provide high-resolution spectra of solid polymers. acs.org These spectra allow for the identification of carbons in different chemical environments, such as those in crystalline and amorphous domains. Differences in chemical shifts and line widths between the two phases can provide information on chain conformation and packing. nih.gov

Furthermore, ssNMR relaxation time measurements (e.g., T₁ and T₁ρ) can probe polymer chain dynamics over a range of frequencies. rsc.org For instance, in studies of PEN blended with other polymers, single-component NMR relaxation behavior has been used to demonstrate miscibility at the molecular level. acs.org By analyzing the dynamics and domain sizes, ssNMR provides critical insights into the material properties of naphthalene-based polymers. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. The spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). For 2,6-diacetoxynaphthalene, the FT-IR spectrum is dominated by absorptions corresponding to its ester functional groups and the aromatic naphthalene core.

The most prominent feature is the intense carbonyl (C=O) stretching vibration of the ester group, which typically appears at a high frequency around 1760-1770 cm⁻¹ for aryl acetates. Two distinct C-O stretching bands are also characteristic of the acetate group, appearing in the 1250-1050 cm⁻¹ region. Vibrations of the naphthalene ring give rise to several C=C stretching bands in the 1650-1450 cm⁻¹ range. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while out-of-plane C-H bending vibrations, which can be diagnostic of the substitution pattern, appear in the 900-700 cm⁻¹ region. researchgate.netnist.gov

Table 2: Characteristic FT-IR Absorption Frequencies for 2,6-Diacetoxynaphthalene

This is an interactive table. Click a functional group to see its characteristic absorption range.

Aromatic Ring
Vibrational ModeFrequency Range (cm⁻¹)Intensity
C-H Stretch3100-3000Medium-Weak
C=C Stretch1650-1450Medium-Variable
C-H Out-of-Plane Bend900-700Strong
Ester Group (-OCOCH₃)
Vibrational ModeFrequency Range (cm⁻¹)Intensity
C=O Stretch1770-1760Strong
C-O Stretch (Aryl-O)1250-1200Strong
C-O Stretch (O-Acyl)1100-1050Strong
C-H Stretch (Methyl)2980-2870Medium-Weak

Raman spectroscopy is a light-scattering technique that provides information complementary to IR absorption. mdpi.com It is particularly sensitive to vibrations that involve a change in polarizability, making it excellent for studying non-polar and symmetric bonds.

For 2,6-diacetoxynaphthalene, the Raman spectrum would be dominated by strong signals from the vibrations of the aromatic naphthalene core. The symmetric "ring breathing" modes of the naphthalene skeleton, which are often weak in the IR spectrum, give rise to very intense and sharp bands in the Raman spectrum. These signals are highly characteristic and provide a robust fingerprint for the 2,6-disubstituted naphthalene structure. researchgate.netresearchgate.net Other notable Raman signals would include the C-H stretching of the methyl groups and the aromatic ring, as well as vibrations associated with the ester carbonyl group. The complementarity of IR and Raman spectroscopy allows for a more complete vibrational analysis, aiding in the detailed structural confirmation of the molecule and its derivatives. nih.gov

Surface-Enhanced Raman Scattering (SERS) for Trace Analysis

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive analytical technique capable of detecting trace amounts of analytes. This method relies on the enhancement of the Raman signal of molecules adsorbed onto or in close proximity to a nanostructured metallic surface. While direct SERS studies on 2,6-Diacetoxynaphthalene are not extensively documented in the literature, research on related naphthalene compounds provides significant insights into the potential application of SERS for its trace analysis.

Studies on naphthalene have demonstrated that SERS can be employed for its detection in aqueous media at concentrations as low as 1 to 20 parts per million. rsc.org This is achieved by using SERS-active substrates, such as gold nanoparticle-coated polystyrene beads, which can pre-concentrate non-polar molecules like naphthalene. rsc.org The characteristic Raman fingerprint of the substrate material can also serve as an internal standard for quantitative analysis. rsc.org

Research on naphthalenethiols has pushed the detection limits even further, achieving ultrasensitive analysis in the zeptomole regime using silver nanostructures. researchgate.netrsc.org The SERS spectra of naphthalene derivatives are characterized by distinct vibrational modes. For instance, the prime Raman peaks for naphthalene are observed in the range of 767 cm⁻¹ to 1579 cm⁻¹, corresponding to C-H wagging, C-H bending, and ring stretching modes. researchgate.net For 2,6-dimethylnaphthalene, a characteristic band at 1374 cm⁻¹ has been used for quantitative analysis, with detection possible at concentrations as low as 2.5 x 10⁻⁸ M.

These findings suggest that SERS is a promising technique for the trace analysis of 2,6-Diacetoxynaphthalene. The acetoxy groups at the 2 and 6 positions would be expected to produce characteristic vibrational bands in the SERS spectrum, allowing for its specific detection and quantification at very low levels. The sensitivity of the technique could be optimized by selecting appropriate SERS substrates and excitation wavelengths.

Compound SERS Substrate Limit of Detection (LOD) Key Spectral Features (cm⁻¹)
NaphthaleneGold nanoparticle-coated polystyrene beads1-20 ppm rsc.org767-1579 (C-H wag, C-H bend, ring stretch) researchgate.net
1-NaphthalenethiolSilver nanostructuresZeptomole regime researchgate.netrsc.orgNot specified
2-NaphthalenethiolSilver nanostructuresZeptomole regime researchgate.netrsc.orgNot specified
2,6-DimethylnaphthaleneSilver nanoparticles2.5 x 10⁻⁸ M1374

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound.

Ion Mobility-Mass Spectrometry (IM-MS) is an advanced mass spectrometry technique that separates ions based on their size, shape, and charge as they drift through a gas-filled chamber under the influence of an electric field. jyu.firesearchgate.net This separation, based on the ion's collision cross-section (CCS), provides an additional dimension of analysis beyond the mass-to-charge ratio, enabling the characterization of complex mixtures and the study of molecular conformations. researchgate.net

For instance, in host-guest systems, IM-MS can be used to determine the collision cross-sections of the host, the guest, and the host-guest complex. These values can reveal conformational changes that occur upon binding, such as the expansion or contraction of the host molecule. nih.gov By combining experimental CCS values with computational modeling, it is possible to generate detailed structural models of these supramolecular assemblies. nih.gov

Given the planar and aromatic nature of the naphthalene core, 2,6-Diacetoxynaphthalene and its derivatives have the potential to form various supramolecular structures through non-covalent interactions such as π-π stacking and hydrogen bonding. IM-MS could be employed to study the formation and structure of these assemblies, providing valuable information on their size, shape, and the influence of the acetoxy substituents on their self-assembly behavior.

X-ray Diffraction (XRD) and Scattering Techniques

X-ray diffraction and scattering are indispensable tools for probing the atomic and molecular arrangement in solid and liquid crystalline materials. These techniques provide detailed information about crystal structures, phase identification, and the morphology of polymeric systems.

Wide-Angle X-ray Diffraction (WAXD) is used to investigate the crystalline structure of polymers. The diffraction pattern at wide angles provides information about the arrangement of atoms within the crystal lattice. For polymers containing naphthalene units, WAXD is crucial for determining the degree of crystallinity and identifying the crystal structure.

In studies of copolyesters based on poly(butylene 2,6-naphthalate), WAXS analysis has been used to investigate the inclusion or exclusion of co-monomer units from the crystal lattice. researchgate.net For example, the incorporation of diethylene 2,6-naphthalate units into the polymer chain was found to be excluded from the poly(butylene 2,6-naphthalate) crystals, which in turn affects the crystallization rate. researchgate.net WAXD patterns can reveal changes in the interplanar spacings, providing evidence for cocrystallization phenomena in random copolymers. researchgate.net

The application of WAXD to polymers derived from 2,6-Diacetoxynaphthalene would allow for the detailed characterization of their crystalline structure. This would include the determination of unit cell parameters, the identification of polymorphic forms, and an understanding of how processing conditions influence the crystalline morphology.

Powder X-ray Diffraction (PXRD) is a powerful technique for identifying the different phases present in a crystalline or liquid crystalline material. The positions and intensities of the diffraction peaks are characteristic of a particular crystal structure or mesophase.

The crystal structures of 2,6-disubstituted naphthalenes, such as 2,6-naphthalenedicarboxylic acid and dimethyl 2,6-naphthalenedicarboxylate, have been successfully determined from powder diffraction data. nih.gov For instance, dimethyl 2,6-naphthalenedicarboxylate crystallizes in the monoclinic space group P2(1)/c. nih.gov

In the context of liquid crystals, PXRD is instrumental in identifying different mesophases, such as nematic, smectic, and columnar phases. For naphthalene-based liquid crystal dimers, X-ray diffraction is used to characterize the nature of the mesophases, including the intriguing twist-bend nematic (NTB) phase. mdpi.com The diffraction patterns can reveal information about the layer spacing in smectic phases and the helical pitch in chiral nematic phases.

For derivatives of 2,6-Diacetoxynaphthalene that exhibit liquid crystalline behavior, PXRD would be a key technique for identifying the mesophases formed and determining their structural parameters.

Compound Crystal System Space Group Unit Cell Parameters
2,6-Naphthalenedicarboxylic acidTriclinicP-1a = 3.7061 Å, b = 7.4688 Å, c = 8.5352 Å, α = 86.62°, β = 85.49°, γ = 87.99° nih.gov
Dimethyl 2,6-naphthalenedicarboxylateMonoclinicP2(1)/ca = 13.41931 Å, b = 6.14869 Å, c = 7.15257 Å, β = 100.400° nih.gov
2,6-DimethylnaphthaleneOrthorhombicPbcaa = 7.4544 Å, b = 6.0826 Å, c = 20.0946 Å nih.gov

X-ray scattering techniques, including both small-angle X-ray scattering (SAXS) and wide-angle X-ray scattering (WAXS), are employed to study the phase behavior of materials over a range of length scales.

For liquid crystalline polymers containing naphthalene units, simultaneous SAXS and WAXS measurements can provide comprehensive information about the evolution of structure during phase transitions. For example, the isothermal cold crystallization of poly(ethylene naphthalene-2,6-dicarboxylate) has been investigated using this combined approach. researchgate.net WAXS provides information on the ordering of polymer chains into a crystalline lattice, while SAXS reveals the arrangement of the resulting lamellar crystals. researchgate.net

In studies of side-chain liquid crystalline polymers with naphthalene moieties, SAXS is used to confirm the presence of smectic phases and to determine the layer spacing. researchgate.net The combination of X-ray scattering with other techniques like polarized optical microscopy and differential scanning calorimetry allows for a complete understanding of the thermotropic phase behavior. researchgate.netresearchgate.net

For polymers and derivatives of 2,6-Diacetoxynaphthalene, X-ray scattering would be invaluable for investigating their phase behavior as a function of temperature. This would enable the construction of phase diagrams and provide insights into the relationship between molecular structure and the resulting macroscopic properties.

Microscopy Techniques for Morphological Analysis

The morphological analysis of 2,6-diacetoxynaphthalene and its resulting polymers is crucial for understanding the structure-property relationships that govern their performance in various applications. Microscopy techniques, including polarized light microscopy and electron microscopy, are powerful tools for visualizing the micro- and nanostructures of these materials.

Polarized Light Microscopy (PLM) for Liquid Crystalline Textures

Polarized Light Microscopy (PLM) is an indispensable technique for identifying the phase behaviors of liquid crystalline polymers. By utilizing polarized light, PLM can reveal the anisotropic nature of liquid crystalline phases, which appear as birefringent textures. When thermotropic liquid crystalline polymers derived from naphthalene-based monomers are observed under a polarizing microscope, they often exhibit characteristic textures that indicate the type of liquid crystalline mesophase present.

For instance, copolyesters containing naphthalene units have been shown to exhibit distinct liquid crystalline textures upon heating. These textures are typically observed in a temperature range between the polymer's glass transition temperature and its clearing temperature (the temperature at which it becomes an isotropic liquid). Shear can be applied to the sample to enhance the development of these textures.

Commonly observed textures in naphthalene-containing thermotropic liquid crystalline polymers include:

Nematic Textures: Characterized by thread-like structures (schlieren textures), which are indicative of a nematic phase where the polymer chains have long-range orientational order but no long-range positional order.

Fibrillar Structures: In some instances, particularly in blends or composites containing these polymers, well-oriented fibrils can be observed, especially after processing techniques like fiber spinning.

The identification of these textures through PLM provides valuable insights into the processing conditions required to achieve desired molecular orientations and, consequently, enhanced mechanical properties.

Table 1: Observed Liquid Crystalline Textures in Naphthalene-Containing Copolyesters

Copolyester SystemObserved TextureSignificance
Wholly Aromatic CopolyestersNematic, SchlierenIndicates the presence of a liquid crystalline phase with orientational order.
Blends with ThermoplasticsFibrillarSuggests alignment of the liquid crystalline polymer chains within the matrix, acting as reinforcement.

Electron Microscopy for Materials Characterization

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), offer higher resolution imaging capabilities to probe the fine morphological details of materials derived from 2,6-diacetoxynaphthalene.

Scanning Electron Microscopy (SEM) is frequently employed to examine the surface topography and fracture surfaces of these materials. In studies of blends containing thermotropic liquid crystalline polymers with naphthalene moieties, SEM has been instrumental in revealing the phase-separated morphology. For example, the liquid crystalline polymer can form finely dispersed spherical domains within a matrix of another polymer. Upon drawing or stretching, these spherical domains can deform into fibrils, which act as reinforcing elements, significantly enhancing the mechanical properties of the material. The degree of interfacial adhesion between the liquid crystalline polymer and the matrix can also be assessed using SEM.

Transmission Electron Microscopy (TEM) provides even higher resolution and is used to investigate the internal structure of these materials. TEM analysis of nascently polymerized aromatic polyesters containing naphthalene units has revealed the formation of lamellar crystals. Electron diffraction patterns obtained through TEM can provide detailed information about the crystal structure and unit cell parameters of these polymers. These studies have shown that the polymerization conditions can influence the resulting crystal morphology, leading to the formation of structures like lamellar aggregates.

Table 2: Morphological Features of Naphthalene-Containing Polymers Observed by Electron Microscopy

Microscopy TechniqueObserved FeatureMaterial SystemImplication
SEM Spherical DomainsBlends of LCP with thermoplasticsIndicates phase separation of the liquid crystalline polymer.
SEM Fibrillar StructuresDrawn blends of LCP with thermoplasticsShows the reinforcing effect of the oriented LCP phase.
TEM Lamellar CrystalsNascent aromatic polyestersProvides insight into the crystalline structure and growth during polymerization.
TEM Aggregates of LamellaeNascent aromatic polyesters under specific polymerization conditionsDemonstrates the influence of processing on the final morphology.

Based on a comprehensive search of available scientific literature, there is currently insufficient information to generate a detailed article on the supramolecular assemblies and architectures involving the specific chemical compound 2,6-diacetoxynaphthalene, as per the requested outline.

Research detailing the specific design principles for its self-assembly, its participation in host-guest interactions, the non-covalent forces governing its aggregation, its formation of ordered structures on surfaces, the engineering of long-range order, or its incorporation into supramolecular polymers and frameworks could not be located.

While studies exist for other derivatives of the 2,6-disubstituted naphthalene scaffold—such as 2,6-naphthalenedicarboxylic acid, 2,6-dihydroxynaphthalene (B47133), and 2,6-dimethylnaphthalene—extrapolating these findings would not adhere to the strict focus on 2,6-diacetoxynaphthalene as specified in the instructions. Therefore, a scientifically accurate article focusing solely on this compound cannot be constructed at this time.

Supramolecular Assemblies and Architectures Involving 2,6 Diacetoxynaphthalene Moieties

Supramolecular Polymers and Frameworks

Gels and Metallogels

There is no available scientific literature describing the formation of gels or metallogels using 2,6-diacetoxynaphthalene (B1581199) as the primary gelator molecule.

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

No published research details the use of 2,6-diacetoxynaphthalene as a direct building block or linker for the synthesis of Metal-Organic Frameworks or Covalent Organic Frameworks. Research in this area predominantly uses the related compound naphthalene-2,6-dicarboxylic acid, which possesses carboxylate groups suitable for coordinating with metal ions to form extended networks. frontiersin.orgnih.govresearchgate.netnih.govresearchgate.net Another related precursor, 2,6-dihydroxynaphthalene (B47133), has been used to create COFs.

Dynamic and Responsive Supramolecular Systems

Stimuli-Responsive Materials

There is no specific research on the development of stimuli-responsive materials based on the supramolecular assembly of 2,6-diacetoxynaphthalene. While the field of stimuli-responsive materials is broad, nih.govchemrxiv.orgnih.govsciltp.com applications involving this particular compound have not been reported.

Computational Chemistry and Theoretical Studies of 2,6 Diacetoxynaphthalene Systems

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the electronic structure and properties of molecules based on the fundamental principles of quantum mechanics. arxiv.orgopenstax.org These methods provide a detailed understanding of molecular geometry, orbital energies, and reactivity.

Electronic structure theory is fundamental to understanding the behavior of 2,6-diacetoxynaphthalene (B1581199). Methods like Hartree-Fock (HF) and Density Functional Theory (DFT) are commonly used to approximate solutions to the Schrödinger equation for many-electron systems. arxiv.orgsamipubco.com

Hartree-Fock (HF) Theory: The HF method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. arxiv.orgresearchgate.net It provides a good starting point for more advanced calculations but does not fully account for electron correlation, which can be significant in accurately describing molecular properties. arxiv.org

Density Functional Theory (DFT): DFT has become one of the most popular methods in computational chemistry due to its favorable balance of accuracy and computational cost. openscienceonline.comresearchgate.netmdpi.com Instead of the complex many-electron wavefunction, DFT uses the electron density as the fundamental variable to calculate the system's energy. researchgate.net Various functionals, such as B3LYP, are used to approximate the exchange-correlation energy, which accounts for the quantum mechanical effects of electron exchange and correlation. openscienceonline.comamazonaws.com For naphthalene (B1677914) derivatives, DFT calculations are used to optimize molecular geometry, predict vibrational frequencies, and determine electronic properties like HOMO-LUMO energy gaps. samipubco.comopenscienceonline.com

Method Description Primary Application for 2,6-Diacetoxynaphthalene
Hartree-Fock (HF) An ab initio method that solves the Schrödinger equation using a simplified single-determinant wavefunction. It neglects electron correlation. arxiv.orgresearchgate.netInitial geometry optimization, calculation of molecular orbitals as a basis for more advanced methods.
Density Functional Theory (DFT) A method based on calculating the total energy from the electron density. It includes electron correlation effects through exchange-correlation functionals. openscienceonline.comresearchgate.netAccurate geometry optimization, prediction of spectroscopic properties, calculation of electronic properties (HOMO/LUMO), and reaction energetics.

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule.

For 2,6-diacetoxynaphthalene, an MEP analysis would reveal regions of negative potential (typically colored red) and positive potential (colored blue). The most negative regions are expected to be localized around the electronegative oxygen atoms of the two acetoxy groups, particularly the carbonyl oxygens. These sites represent likely points for electrophilic attack. Conversely, the regions of positive potential are generally found around the hydrogen atoms of the naphthalene core and the methyl groups, indicating sites susceptible to nucleophilic attack. The π-electron cloud of the naphthalene ring system also influences the MEP, creating a region of negative potential above and below the plane of the rings. researchgate.net

Non-covalent interactions (NCIs) play a crucial role in determining the supramolecular chemistry, crystal packing, and biological interactions of molecules. nih.govmdpi.com The NCI plot index is a computational technique used to visualize and characterize weak interactions, such as van der Waals forces, hydrogen bonds, and π-stacking, based on the electron density and its derivatives. nih.gov

In a system of 2,6-diacetoxynaphthalene molecules, NCI analysis can identify:

Intermolecular Interactions: Visualization of π-π stacking between the naphthalene cores of adjacent molecules, as well as C-H···O interactions between the hydrogen atoms of one molecule and the oxygen atoms of the acetoxy groups on a neighboring molecule. These interactions are critical in understanding the solid-state packing of the compound.

Intramolecular Interactions: Identification of weaker interactions within a single molecule, such as potential C-H···O contacts between the naphthalene ring hydrogens and the proximate acetoxy oxygen atoms, which can influence the molecule's preferred conformation.

The NCI plot typically displays these interactions as isosurfaces, with the color of the surface indicating the nature and strength of the interaction. nih.gov

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning a molecule's electron density to define atoms and the chemical bonds between them. plu.mx QTAIM analysis examines the topology of the electron density, identifying critical points where the gradient of the density is zero.

For 2,6-diacetoxynaphthalene, QTAIM analysis can be used to:

Characterize Covalent Bonds: By analyzing the properties of the electron density at the bond critical points (BCPs) for C-C, C-O, and C-H bonds, one can quantify the bond strength and degree of covalent character.

Identify Non-Covalent Interactions: QTAIM can also identify BCPs corresponding to weaker non-covalent interactions, such as hydrogen bonds and van der Waals contacts, corroborating findings from NCI analysis. mdpi.com The values of the electron density (ρ) and its Laplacian (∇²ρ) at these critical points provide quantitative information about the nature of these interactions. mdpi.com

Quantum chemical calculations are widely used to predict spectroscopic properties, which can aid in the interpretation of experimental data. For 2,6-diacetoxynaphthalene, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is particularly valuable for structural elucidation.

Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically used in conjunction with DFT, can provide accurate predictions of ¹H and ¹³C NMR chemical shifts. sci-hub.se The accuracy of these predictions depends on the chosen level of theory (functional and basis set) and whether solvent effects are included in the model. Comparing the computationally predicted spectrum with the experimental one can confirm peak assignments and validate the proposed molecular structure. Recent advancements using machine learning and deep learning models have also shown promise in predicting NMR shifts with high accuracy. nih.govchemrxiv.org

Nucleus Typical Predicted Chemical Shift Range (ppm) for Naphthalene Core Typical Predicted Chemical Shift Range (ppm) for Acetoxy Group
¹³C 120 - 135~20 (Methyl), ~170 (Carbonyl)
¹H 7.5 - 8.0~2.4 (Methyl)

Note: These are representative values for similar structures; actual predicted values for 2,6-diacetoxynaphthalene would require specific calculations.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations are excellent for studying static properties of single molecules or small clusters, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecular systems over time. nih.govundip.ac.id MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals how the system evolves. undip.ac.id

For 2,6-diacetoxynaphthalene, MD simulations can be applied to study:

Conformational Dynamics: The acetoxy groups can rotate around the C-O single bond. MD simulations can explore the conformational landscape of the molecule, identifying the most stable rotamers and the energy barriers between them.

Solvation Effects: By simulating 2,6-diacetoxynaphthalene in a box of explicit solvent molecules (e.g., water or an organic solvent), MD can provide insights into solute-solvent interactions, the structure of the solvation shell, and the molecule's solubility.

Interactions with other Molecules: MD is a powerful tool for studying how 2,6-diacetoxynaphthalene interacts with other molecules, such as biological macromolecules or components of a material. rsc.orgmdpi.com For instance, simulations could model its binding to an enzyme active site or its diffusion through a polymer matrix.

MD simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. The choice of force field is critical for obtaining accurate and meaningful results.

Simulation of Enzyme-Substrate Interactions

The selective modification of molecules by enzymes is a cornerstone of biocatalysis. Computational simulations, particularly molecular dynamics (MD), are instrumental in elucidating the mechanisms behind enzyme specificity and efficiency. For substrates like 2,6-diacetoxynaphthalene, a key question is understanding the regioselectivity of enzymatic hydrolysis—that is, why an enzyme might preferentially cleave one acetoxy group over the other.

MD simulations can model the process of 2,6-diacetoxynaphthalene docking into the active site of an enzyme, such as a lipase (B570770) or esterase. These simulations track the movement of every atom over time, revealing the crucial interactions that stabilize the enzyme-substrate complex. nih.gov By analyzing the trajectory, researchers can identify key amino acid residues that form hydrogen bonds, van der Waals contacts, or other non-covalent interactions with the substrate.

For 2,6-diacetoxynaphthalene, simulations would focus on the distinct steric and electronic environments of the two acetoxy groups. The simulation can reveal which of the two ester groups achieves a more favorable orientation relative to the catalytic residues (e.g., the catalytic triad in a serine hydrolase). The distance and angle between the carbonyl carbon of the substrate and the nucleophilic residue of the enzyme are critical parameters that can be monitored throughout the simulation to predict which site is more susceptible to attack. Studies on structurally similar compounds, like sterically hindered naphthohydroquinone diacetates, have shown that lipases can exhibit high regioselectivity, preferentially hydrolyzing the less sterically hindered ester group. researchgate.net Computational models can quantify the energetic barriers for the reaction at each position, providing a theoretical basis for such experimentally observed selectivity.

Table 1: Key Parameters Analyzed in Enzyme-Substrate Simulations of 2,6-Diacetoxynaphthalene

Parameter Description Significance for Regioselectivity
Binding Energy The free energy change upon formation of the enzyme-substrate complex. A lower binding energy for one orientation can indicate a preferred initial binding mode.
Distance to Catalytic Residues The distance between the substrate's carbonyl carbon and the enzyme's nucleophilic residue (e.g., Serine oxygen). A shorter, more consistent distance suggests a higher probability of successful nucleophilic attack.
Orientation Angle The angle of approach of the nucleophile to the carbonyl carbon (Bürgi-Dunitz angle). An angle closer to the ideal of ~107° indicates a more favorable trajectory for the reaction.
Active Site Conformation The flexibility and conformational changes of amino acid residues in the active site upon substrate binding. Residues may move to better accommodate one end of the molecule over the other, influencing selectivity.
Solvent Accessibility The degree to which water molecules can access the ester linkages within the active site. Differential solvent exposure can affect the stability of reaction intermediates.

Study of Intermolecular Interactions and Aggregation

The self-assembly and aggregation of molecules are fundamental to the formation of functional materials, including liquid crystals and organic semiconductors. For aromatic molecules like 2,6-diacetoxynaphthalene, intermolecular interactions, particularly π–π stacking, are the primary driving forces for aggregation. Molecular dynamics (MD) simulations are a key tool for investigating the dynamics and structure of these aggregates. rsc.orgresearchgate.net

Simulations can model a system containing many 2,6-diacetoxynaphthalene molecules, either in a vacuum or in a solvent, to observe how they self-assemble over time. The primary interactions governing this process include:

Van der Waals forces: These include London dispersion forces, which are significant for the large, polarizable naphthalene core. openstax.org

Electrostatic interactions: The polar acetoxy groups introduce dipoles, leading to specific orientational preferences between molecules.

π–π stacking: The interaction between the aromatic rings, which leads to the formation of ordered stacks or "columnar" structures.

Theoretical calculations can provide a more detailed understanding of these forces. Symmetry-Adapted Perturbation Theory (SAPT), for instance, can be used to decompose the total interaction energy between two molecules into physically meaningful components: electrostatics, exchange, induction, and dispersion. nih.gov Such an analysis on a dimer of 2,6-diacetoxynaphthalene would precisely quantify the contribution of π–π stacking (dispersion) versus the electrostatic interactions from the acetoxy groups in determining the most stable arrangement, whether it be a parallel-displaced or a T-shaped conformation. MD simulations of similar polycyclic aromatic molecules, such as asphaltenes, have demonstrated a hierarchical aggregation process, starting with the formation of small nanoaggregates that then assemble into larger clusters. nih.gov A similar process would be expected for 2,6-diacetoxynaphthalene.

Charge Carrier Transport in Conjugated Polymers

Naphthalene-based units are often incorporated into conjugated polymers for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The 2,6-substitution pattern is particularly useful for creating linear, rigid polymer backbones. Poly(ethylene-2,6-naphthalene dicarboxylate) (PEN), a close structural relative, is known for its excellent performance in electronic applications. researchgate.net Theoretical modeling is essential for predicting and understanding the charge transport properties of polymers incorporating the 2,6-diacetoxynaphthalene moiety.

Computational studies in this area typically focus on calculating key parameters that govern how effectively electrons or holes can move through the material. These parameters include:

Reorganization Energy (λ): The energy required for a molecule to relax its geometry after gaining or losing an electron. A lower reorganization energy is desirable as it facilitates faster charge hopping between molecules.

Electronic Coupling (Transfer Integral, V): A measure of the orbital overlap between adjacent molecules or monomer units. A larger electronic coupling leads to more efficient charge transfer.

These parameters can be calculated using quantum chemistry methods, such as Density Functional Theory (DFT). By modeling a pair of polymer chains or monomer units, researchers can calculate both λ and V for different relative orientations. These values are then used in models like Marcus Theory to estimate the charge carrier mobility. For polymers containing naphthalene diimide units, for example, molecular encapsulation has been computationally and experimentally shown to alter the pre-aggregation of polymer chains, which in turn affects the charge mobility in the solid state. nih.govresearchgate.net Similar theoretical studies on polymers derived from 2,6-diacetoxynaphthalene would explore how the acetoxy side groups influence chain packing, electronic coupling, and ultimately, the charge transport efficiency.

Monte Carlo Simulations

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In materials science, they are particularly powerful for studying phase transitions and equilibrium properties of complex systems, such as liquid crystals. nih.gov Many disc-like or rod-like aromatic molecules, including naphthalene derivatives, are known to form liquid crystalline phases (e.g., nematic, smectic, or columnar).

An MC simulation to investigate the potential liquid crystal behavior of 2,6-diacetoxynaphthalene would proceed as follows:

Model Definition: The molecule is represented by a simplified model, such as a rigid ellipsoid or a collection of fused spheres, that captures its essential shape anisotropy.

System Setup: A large number of these model molecules are placed in a simulation box with periodic boundary conditions. The simulation is typically run in a constant pressure and temperature (NPT) ensemble.

Simulation Run: The simulation evolves by attempting random moves (translation and rotation) of the molecules. Each move is accepted or rejected based on a criterion (like the Metropolis algorithm) that ensures the system correctly samples the Boltzmann distribution and reaches thermal equilibrium.

By systematically varying the temperature or pressure and monitoring key observables, the simulation can identify phase transitions. claudiozannoni.itarxiv.org For liquid crystals, the key observable is the orientational order parameter, which measures the degree to which the molecules are aligned along a common direction. A sharp change in this parameter indicates a transition from an isotropic liquid to an ordered nematic phase. MC simulations can thus be used to predict the phase diagram of 2,6-diacetoxynaphthalene, identifying the temperature and pressure ranges where it might exhibit technologically valuable liquid crystal phases. aps.orgub.edu

Multiscale Modeling Approaches (e.g., QM/MM)

Many important chemical processes, especially in biocatalysis, involve a large molecular system where the key chemical event (like bond breaking or formation) is localized to a small region. Multiscale modeling, most notably the hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) method, is designed for precisely these scenarios. cecam.org It combines the high accuracy of QM for the reactive region with the computational efficiency of MM for the surrounding environment.

A QM/MM simulation of the enzymatic hydrolysis of 2,6-diacetoxynaphthalene would partition the system into two parts:

The QM Region: This would include the 2,6-diacetoxynaphthalene substrate and the critical amino acid residues of the enzyme's active site directly involved in the reaction (e.g., the catalytic triad). This region is treated with a high-level quantum mechanical method (like DFT) that can accurately model the electronic rearrangements of the chemical reaction.

The MM Region: This consists of the rest of the enzyme, solvent water molecules, and any counter-ions. This larger part of the system is described using a classical force field (molecular mechanics), which accurately captures its structural and electrostatic influence on the QM region but at a much lower computational cost. nih.gov

Using this setup, researchers can calculate the potential energy surface for the hydrolysis reaction. By identifying the transition state structure and its energy, the activation energy (reaction barrier) can be determined. nih.gov This can be done for both acetoxy groups, allowing for a direct comparison of their reactivity. Such calculations can provide a definitive explanation for the observed regioselectivity, attributing it to specific electronic effects or steric hindrance imposed by the protein environment. rsc.orgrsc.org

Application of Machine Learning in Materials Design and Analysis

Machine learning (ML) is revolutionizing materials science by enabling the rapid prediction of molecular properties and accelerating the discovery of new materials. nih.gov Instead of relying on costly and time-consuming quantum chemical calculations or experiments for every new compound, ML models can be trained on existing data to learn the complex relationship between a molecule's structure and its properties. semanticscholar.org

For a compound like 2,6-diacetoxynaphthalene, ML models could be used in several ways:

Property Prediction: An ML model, such as a graph neural network or a deep learning model trained on a large database of organic molecules, could predict a wide range of properties for 2,6-diacetoxynaphthalene from its structure alone. ulster.ac.ukresearchgate.net These properties might include solubility in different solvents, melting point, electronic properties (like HOMO/LUMO energy levels), or even its potential toxicity. research.google

Materials Discovery: ML can be used in a generative capacity. A model could be trained on a dataset of known high-performance materials (e.g., organic semiconductors or liquid crystals). It could then be used to suggest new molecules, including derivatives of the 2,6-diacetoxynaphthalene scaffold, that are likely to have even better properties. This "in silico" screening can dramatically narrow down the number of candidate molecules that need to be synthesized and tested experimentally. nih.gov

The process typically involves representing the molecule as a numerical "fingerprint" or a graph. This representation is fed into the trained model, which then outputs the predicted property. For example, Message Passing Neural Networks (MPNNs) have shown great success in predicting quantum chemical properties by treating molecules as graphs where atoms are nodes and bonds are edges. research.google This approach could be applied to a virtual library of naphthalene derivatives to quickly identify the most promising candidates for a specific application.

Applications in Advanced Materials Science

Organic Electronics

The naphthalene (B1677914) moiety is a fundamental building block in the design of organic electronic materials due to its rigid, planar, and aromatic nature, which facilitates charge transport. While direct applications of 2,6-diacetoxy naphthalene are not prominently reported, its derivative, 2,6-dihydroxynaphthalene (B47133), serves as a crucial intermediate in the synthesis of various organic semiconductors.

Naphthalene derivatives substituted at the 2,6-positions have been investigated for their potential in Organic Field-Effect Transistors (OFETs). These compounds often exhibit desirable properties such as high charge carrier mobility and good environmental stability. For instance, derivatives of 2,6-diphenylanthracene, which shares a similar extended aromatic system, have been synthesized and incorporated into OFETs, demonstrating high performance. The functionalization at the 2,6-positions of a naphthalene or anthracene (B1667546) core is a common strategy to tune the electronic properties and solid-state packing of the molecules, which are critical factors for efficient charge transport in OFETs.

Research on 2,6-disubstituted naphthalene and anthracene derivatives has yielded materials with significant charge carrier mobilities. The general approach involves the synthesis of molecules where the naphthalene-2,6-diyl core is extended with various conjugated groups. While specific data for OFETs based on materials directly synthesized from this compound is not available, the performance of related 2,6-substituted naphthalene derivatives underscores the potential of this structural motif. For example, various 2,6-disubstituted anthracenes have been synthesized and their OFET performance evaluated, as shown in the table below.

DerivativeHole Mobility (cm²/Vs)Electron Mobility (cm²/Vs)On/Off Ratio
2,6-Diphenylanthracene1.5-> 10^6
2,6-Di(2-thienyl)anthracene0.8-> 10^5
2,6-Di(2-pyridyl)anthracene-0.1> 10^4

In the field of Organic Light-Emitting Diodes (OLEDs), naphthalene-based materials are utilized as hosts, emitters, or charge-transporting materials. The wide bandgap of the naphthalene core makes it suitable for blue-emitting materials and as a host for phosphorescent emitters. The substitution pattern on the naphthalene ring significantly influences the photophysical properties of the resulting compounds. Naphthalene-based polymers, particularly those with substitution at the 1,4-, 1,5-, or 2,6-positions, are suitable for OLED applications. mdpi.com The 2,6-disubstitution pattern can lead to materials with desirable thermal and morphological stability, which are crucial for the longevity and efficiency of OLED devices. While there is no direct evidence of this compound being used in OLEDs, its potential as a precursor to 2,6-functionalized naphthalene derivatives that can be incorporated into OLEDs is noteworthy.

Naphthalene diimides (NDIs), a class of compounds that can be synthesized from naphthalene derivatives, have been extensively studied as electron acceptors in organic photovoltaics (OPVs) due to their high electron affinity and good charge transport properties. researcher.liferesearchgate.net The core of these molecules can be functionalized to tune their electronic and optical properties. Polymers based on naphthalene diimide have been successfully employed in all-polymer solar cells. researcher.life The synthesis of such complex molecules often starts from simpler naphthalene precursors. Therefore, this compound, through its conversion to 2,6-disubstituted naphthalene intermediates, could potentially be a starting point for the synthesis of novel acceptor materials for OPVs.

Poly(ethylene 2,6-naphthalate) (PEN), a polyester (B1180765) derived from naphthalene-2,6-dicarboxylic acid and ethylene (B1197577) glycol, has shown promise in the development of flexible electronic devices, including polymer-based memories. nih.govwikipedia.org In some memory devices, PEN has been used as a flexible substrate, demonstrating excellent resilience and stability even after numerous bending cycles. nih.gov The synthesis of PEN requires naphthalene-2,6-dicarboxylic acid, which can be prepared from various 2,6-disubstituted naphthalenes. This highlights an indirect but important application pathway for compounds with the 2,6-naphthalene scaffold, for which this compound can be a precursor.

The demand for flexible and wearable electronics has driven research into new materials that are both electronically active and mechanically robust. Naphthalene-based polymers, such as poly(ethylene naphthalate) (PEN), are attractive candidates for substrates in flexible electronics due to their superior thermal stability, lower gas permeability, and better mechanical properties compared to poly(ethylene terephthalate) (PET). wikipedia.orgrsc.org These properties make PEN a suitable material for flexible displays, solar cells, and other wearable devices. rsc.org The production of PEN relies on naphthalene-2,6-dicarboxylic acid, further emphasizing the importance of 2,6-disubstituted naphthalene precursors.

Liquid Crystalline Materials

The rigid, rod-like structure of the naphthalene core makes it an excellent mesogen for the design of liquid crystalline materials. The introduction of flexible side chains at the 2 and 6 positions of the naphthalene ring can lead to the formation of various liquid crystalline phases, such as nematic and smectic phases. 2,6-Dihydroxynaphthalene, readily obtained from this compound, is a key building block for the synthesis of thermotropic liquid crystalline polyesters and other liquid crystalline compounds. ciac.jl.cn

These wholly aromatic liquid crystalline polyesters are known for their high thermal stability and excellent mechanical properties. The synthesis often involves the polycondensation of 2,6-dihydroxynaphthalene with various aromatic dicarboxylic acids. The properties of the resulting liquid crystalline polymers can be tailored by altering the structure of the co-monomers.

Below is a table summarizing the types of liquid crystalline materials that can be synthesized using a 2,6-naphthalene core and their typical properties.

Material TypePrecursorsMesophase TypeTransition Temperature (°C)
Wholly Aromatic Copolyester2,6-Dihydroxynaphthalene, Terephthalic acid, 4-Hydroxybenzoic acidNematic280-350
Bent-Core Liquid CrystalsNaphthalene-based core, various aromatic acidsBanana Phases150-250
Side-Chain Liquid Crystal PolymersPoly(methacrylate) backbone with 2,6-naphthalenediol-based side chainsSmectic A, Nematic100-180

The synthesis of these advanced materials often begins with fundamental building blocks. High-purity 2,6-dihydroxynaphthalene can be synthesized from disodium (B8443419) 2,6-naphthalenedisulfonate through alkali fusion. ciac.jl.cn This underscores the industrial relevance of 2,6-disubstituted naphthalenes in the production of high-performance polymers and liquid crystals.

Thermotropic Liquid Crystals

Thermotropic liquid crystals are materials that exhibit liquid crystalline properties within a specific temperature range. mdpi.comwikipedia.org The molecular architecture of these materials is crucial for their phase behavior, and the incorporation of rigid, anisotropic units, known as mesogens, is a key design principle. nih.gov The naphthalene core, being a planar and rigid structure, is an excellent candidate for a mesogenic unit.

Derivatives of 2,6-disubstituted naphthalenes are frequently employed in the synthesis of thermotropic liquid crystals. researchgate.netsemanticscholar.org The 2,6-substitution pattern provides a linear molecular geometry, which is conducive to the formation of calamitic (rod-shaped) liquid crystal phases such as nematic and smectic phases. The presence of the naphthalene core contributes to the thermal stability of the resulting liquid crystalline materials. researchgate.net

Design of Mesogenic Units with Naphthalene Cores

The design of mesogenic units based on naphthalene cores allows for the tuning of liquid crystalline properties. By modifying the substituents at the 2- and 6-positions of the naphthalene ring, researchers can influence the melting and clearing points, as well as the type of mesophase formed. For instance, the introduction of flexible alkyl chains at the termini of the mesogen can lower the melting point and promote the formation of smectic phases.

Bent-core liquid crystals, also known as "banana" liquid crystals, represent another class of materials where naphthalene derivatives have been investigated. nih.govresearchgate.netrsc.orgrsc.org In these systems, a bent aromatic core, which can be constructed using asymmetrically substituted naphthalenes, leads to the formation of unique and often complex liquid crystalline phases with properties such as ferroelectricity and chirality. rsc.org The specific geometry of the naphthalene core plays a critical role in dictating the packing of the molecules and the resulting supramolecular structures. nih.gov

Influence of Molecular Structure on Liquid Crystalline Phases

The molecular structure of naphthalene-based compounds has a profound impact on their liquid crystalline behavior. Factors such as the length and branching of terminal alkyl chains, the nature of the linking groups, and the presence of lateral substituents on the naphthalene core all contribute to the type and stability of the mesophases. researchgate.netoup.com

Advanced Polymeric Materials

This compound serves as a key monomer or precursor for a variety of advanced polymeric materials. Its di-functional nature allows it to be incorporated into polymer backbones, while the rigid naphthalene unit imparts exceptional properties to the resulting polymers.

High-Performance Polymers

One of the most significant applications of 2,6-disubstituted naphthalene derivatives is in the synthesis of the high-performance polyester, poly(ethylene naphthalate) (PEN). wikipedia.orgsuprapol.com PEN is produced through the polymerization of ethylene glycol with a 2,6-naphthalenedicarboxylic acid derivative. engineercalculator.comnacatsoc.orgsci-hub.stresearchgate.net Compared to its more common counterpart, poly(ethylene terephthalate) (PET), PEN exhibits superior thermal stability, mechanical strength, and barrier properties against gases like oxygen and carbon dioxide. wikipedia.orgsuprapol.comengineercalculator.com These enhanced properties are directly attributable to the rigid and planar structure of the naphthalene ring in the polymer backbone. engineercalculator.com

The improved performance of PEN makes it suitable for demanding applications where PET falls short, such as in high-performance films, fibers, and containers for oxygen-sensitive products. wikipedia.orgsuprapol.comengineercalculator.com

PropertyPoly(ethylene naphthalate) (PEN)Poly(ethylene terephthalate) (PET)
Glass Transition Temperature (Tg) ~120 °C~75 °C
Tensile Strength HigherLower
**Gas Barrier (O₂, CO₂) **SuperiorInferior
UV Resistance BetterPoorer

Polymers with Tailored Electronic and Optical Properties

Naphthalene-based polymers, particularly those derived from naphthalene diimides, have garnered significant interest for their applications in organic electronics. semanticscholar.orgrsc.orgmdpi.comnih.govcnr.it These polymers often exhibit n-type semiconducting behavior, making them suitable for use in organic field-effect transistors (OFETs) and as electron acceptors in organic photovoltaic (OPV) devices. semanticscholar.orgrsc.org The electronic properties of these polymers can be tuned by modifying the chemical structure of the naphthalene diimide unit and the co-monomers used in the polymerization. mdpi.com

Furthermore, naphthalene-based liquid crystals have been synthesized that exhibit blue luminescence, indicating their potential for use in organic light-emitting diodes (OLEDs). semanticscholar.org The photophysical properties of these materials are directly related to the electronic structure of the naphthalene core. researchgate.net

Functional Polymers for Specific Applications

The versatility of 2,6-dihydroxynaphthalene, the precursor to this compound, allows for its use in the synthesis of a range of functional polymers. For instance, oxidative coupling polymerization of 2,6-dihydroxynaphthalene can yield poly(2,6-dihydroxy-1,5-naphthylene), a polymer with a rigid-rod like structure. researchgate.net Such polymers can be further functionalized to create materials with specific properties for various applications.

Additionally, 2,6-dihydroxynaphthalene has been used in the preparation of rotaxane dendrimers and as a building block for coordination polymers with potential applications in catalysis. mdpi.com The ability to introduce the rigid and well-defined naphthalene unit into complex macromolecular architectures opens up possibilities for the design of novel functional materials.

Q & A

Q. Table 1. Key Catalyst Performance in Naphthalene Derivative Synthesis

CatalystSelectivity (2,6-isomer)Stability (h)Key AdvantageReference
SAPO-1185–90%9Low coking, shape-selective
H-MOR70–75%6High acidity, regenerable
PdO/HY60–65%4Hydrogen compatibility

Q. Table 2. Risk of Bias Criteria for Toxicology Studies

Bias TypeAssessment QuestionHigh-Confidence Threshold
Selection BiasWas dose allocation randomized?Yes (Table C-7)
Detection BiasWere outcomes measured with validated methods?Yes (Table C-6)
Attrition BiasWas data completeness ≥90%?Yes

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